Product packaging for 3,4-Xylyl chloroformate(Cat. No.:CAS No. 36018-20-9)

3,4-Xylyl chloroformate

Cat. No.: B8800086
CAS No.: 36018-20-9
M. Wt: 184.62 g/mol
InChI Key: WRQLVPIQNOJFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Xylyl chloroformate (CAS 36018-20-9) is an organic reagent with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is specifically valued in biochemical and peptide synthesis research for its role as a versatile coupling agent and building block. A key research application includes its use in the synthesis of cell-permeable peptides, where it can function in modular ligation strategies to create biologically active compounds that inhibit intracellular protein-protein interactions . Furthermore, this compound is an important reagent in analytical chemistry, where it can be used for the derivatization and subsequent reverse-phase HPLC analysis of compounds, enabling their detection and purification with methods that are scalable to pharmacokinetic studies . Its mechanism of action typically involves the highly reactive chloroformate group, which can undergo reactions with nucleophiles like amines or alcohols to form carbamate or carbonate linkages, respectively. This reactivity is fundamental to its use in protecting group chemistry and in the synthesis of complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment only. It is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B8800086 3,4-Xylyl chloroformate CAS No. 36018-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36018-20-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(3,4-dimethylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3

InChI Key

WRQLVPIQNOJFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)Cl)C

Origin of Product

United States

Synthetic Pathways and Methodologies for 3,4 Xylyl Chloroformate

Phosgenation Techniques: Historical and Contemporary Approaches for Chloroformate Synthesis

The traditional and most direct method for synthesizing chloroformates is the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) (COCl₂). researchgate.netnih.gov In the case of 3,4-xylyl chloroformate, the synthesis involves the reaction of 3,4-dimethylphenol (B119073) with phosgene. nist.govnih.govscbt.comfishersci.fitcichemicals.com Historically, this reaction was performed by bubbling phosgene gas into a cooled solution of the alcohol or phenol, often in an inert solvent like toluene. orgsyn.orggoogle.com The reaction is typically carried out at low temperatures, around 0°C, to control the exothermic reaction and minimize the formation of byproducts such as carbonates. google.com

Contemporary approaches to phosgenation often involve continuous flow reactors. google.com This method offers better control over reaction parameters, enhances safety by minimizing the amount of free phosgene at any given time, and can lead to higher yields and purity of the desired chloroformate. google.com The reaction of atomized alcohol with phosgene in a concurrent flow process is one such innovation that creates isothermal conditions, shifting the reaction equilibrium towards the formation of the chloroformate and reducing carbonate byproducts. google.com

Utilization of Phosgene Surrogates in Aryl Chloroformate Synthesis (e.g., Bis(trichloromethyl)carbonate)

Due to the extreme toxicity of phosgene gas, significant research has been dedicated to finding safer alternatives. acs.org Bis(trichloromethyl)carbonate, commonly known as triphosgene (B27547) (BTC), has emerged as a widely used phosgene surrogate. acs.orgnih.govresearchgate.net Triphosgene is a stable, crystalline solid that is easier and safer to handle, transport, and store than phosgene gas. acs.orgnih.gov

In the synthesis of aryl chloroformates, triphosgene is typically used in stoichiometric amounts in the presence of a base, such as pyridine (B92270) or a tertiary amine, in an organic solvent. nih.govjustia.comgoogle.com The reaction proceeds by the in-situ generation of phosgene from the decomposition of triphosgene. researchgate.netkobe-u.ac.jp This method has been successfully applied to the synthesis of various alkyl and aryl chloroformates in excellent yields. justia.comgoogle.com For instance, a process for preparing aryl chloroformates involves adding a solution of the corresponding phenol to a mixture of triphosgene, a catalyst, and a base in an organic solvent. justia.comgoogle.com While often considered a safer alternative, it is crucial to note that triphosgene itself is highly toxic and its decomposition releases phosgene, necessitating strict safety precautions. acs.org

Phosgene SurrogateStateKey Advantages
Diphosgene (Trichloromethyl chloroformate) LiquidLess volatile than phosgene
Triphosgene (Bis(trichloromethyl)carbonate) SolidStable, easier to handle and measure

Emerging Green Chemistry Approaches to Chloroformate Synthesis (e.g., Photo-on-Demand Methods)

In recent years, there has been a growing emphasis on developing greener and more sustainable chemical processes. marketresearchintellect.com In the context of chloroformate synthesis, this has led to the exploration of innovative methods that avoid the use of phosgene or its toxic surrogates altogether. One of the most promising emerging techniques is the photo-on-demand synthesis of chloroformates. acs.orgnih.govorganic-chemistry.orgresearchgate.net

This method involves the in-situ generation of phosgene from chloroform (B151607) (CHCl₃) through a photochemical reaction. kobe-u.ac.jpacs.org By irradiating a solution of an alcohol in chloroform with UV light in the presence of oxygen, the chloroform is oxidized to phosgene, which then reacts immediately with the alcohol to form the chloroformate. kobe-u.ac.jpacs.orgorganic-chemistry.org This "photo-on-demand" approach offers significant safety advantages as it eliminates the need to store or transport phosgene. kobe-u.ac.jp The process is also highly efficient, with studies reporting high yields for the synthesis of various chloroformates. acs.orgorganic-chemistry.org Other green approaches include the direct carbonylation of alcohols in the presence of chlorine using a catalyst, which represents a one-step formation of chloroformates. cnchemshop.com Continuous flow synthesis methods are also being developed to achieve high-efficiency and green preparation of chloroformate compounds. google.com

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of synthetic method for this compound depends on a variety of factors, including reaction efficiency, scalability, safety, and cost.

MethodReagentsTypical YieldsScalabilityKey Considerations
Direct Phosgenation 3,4-Dimethylphenol, PhosgeneHighHighly scalable for industrial productionExtreme toxicity of phosgene requires specialized handling and infrastructure. google.com
Triphosgene Method 3,4-Dimethylphenol, Triphosgene, BaseGood to Excellent justia.comgoogle.comSuitable for lab-scale and pilot-plant production. acs.orgnih.govTriphosgene is also toxic and generates phosgene in situ, requiring careful handling. acs.org
Photo-on-Demand 3,4-Dimethylphenol, Chloroform, Oxygen, UV lightHigh acs.orgorganic-chemistry.orgPotentially scalable, but may require specialized photoreactors.Eliminates the need for storing phosgene, enhancing safety. kobe-u.ac.jp

Direct phosgenation, particularly in continuous flow systems, remains the most common method for large-scale industrial production due to its high efficiency and the low cost of phosgene. google.com However, the significant safety concerns and regulatory hurdles associated with phosgene make this method less attractive for laboratory and smaller-scale synthesis. sigmaaldrich.com

The triphosgene method offers a more convenient and somewhat safer alternative for lab-scale preparations, as it avoids the handling of gaseous phosgene. researchgate.netnih.gov However, the cost of triphosgene is higher than that of phosgene, and the safety risks, while reduced, are not entirely eliminated. acs.org

Emerging green chemistry approaches like photo-on-demand synthesis show great promise for both safety and efficiency. acs.orgorganic-chemistry.org While the scalability of these methods to an industrial level is still under investigation, they represent a significant step towards more sustainable chloroformate production. The efficiency of derivatization using different chloroformates has also been compared, with methyl chloroformate often showing the best performance in terms of yield and reproducibility. nih.govresearchgate.net

Analogous Synthetic Strategies for Isomeric Xylyl Chloroformates (e.g., 3,5-Xylyl Chloroformate)

The synthetic strategies employed for this compound are directly applicable to its isomers, such as 3,5-xylyl chloroformate. epa.govnih.gov The synthesis of 3,5-xylyl chloroformate would similarly involve the reaction of 3,5-dimethylphenol (B42653) with a phosgenating agent. The choice between direct phosgenation, the use of triphosgene, or a green chemistry approach would be guided by the same considerations of scale, safety, and efficiency. The reactivity of the different xylenol isomers may vary slightly due to electronic and steric effects, which could necessitate minor adjustments to reaction conditions to optimize yields. For instance, carbamic acid, methyl-, 4-chloro-3,5-xylyl ester is synthesized from 4-chloro-3,5-xylylamine and methyl chloroformate. ontosight.ai

Mechanistic Investigations of 3,4 Xylyl Chloroformate Reactions

Nucleophilic Acyl Substitution Mechanisms

3,4-Xylyl chloroformate, like other chloroformates, participates in nucleophilic acyl substitution reactions. The general reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org These reactions typically proceed through a nucleophilic attack on the electrophilic carbonyl carbon. The high heterolytic bond dissociation energy of the C-Cl bond in chloroformates compared to carboxylic acid chlorides suggests a greater requirement for a nucleophilic "push" to initiate the reaction. mdpi.com

Carbamate (B1207046) Formation: Kinetics and Mechanistic Pathways with Amines

The reaction of this compound with amines leads to the formation of carbamates. wikipedia.orgontosight.ai This transformation is a standard reaction for chloroformates and involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. wikipedia.org The general mechanism for carbamate formation from chloroformates and amines proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to yield the carbamate. wikipedia.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. wikipedia.org While specific kinetic studies on this compound were not found, the mechanism is expected to be analogous to other chloroformates. For instance, the reaction of amines with other chloroformates can be used for derivatization for gas chromatography analysis. researchgate.net The formation of carbamates can also occur through a carbocation intermediate under certain conditions. researchgate.net

Carbonate Esterification Pathways with Alcohols and Phenols

This compound reacts with alcohols and phenols to form carbonate esters. wikipedia.orgwikipedia.orggoogle.com This reaction follows a nucleophilic acyl substitution pathway where the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. wikipedia.org The reaction is typically conducted in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. wikipedia.orggoogle.com

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the carbonate ester with the elimination of hydrogen chloride. wikipedia.org The production of carbonate esters from chloroformates and alcohols is a well-established synthetic method. google.com

A plausible reaction mechanism is depicted below:

Step 1: The alcohol or phenol attacks the electrophilic carbonyl carbon of the this compound.

Step 2: A tetrahedral intermediate is formed.

Step 3: The intermediate collapses, eliminating a chloride ion to form the carbonate ester and HCl.

Mixed Anhydride (B1165640) Synthesis with Carboxylic Acids

The reaction of this compound with carboxylic acids results in the formation of mixed carboxylic-carbonic anhydrides. wikipedia.org This reaction is a key step in the mixed anhydride method for peptide synthesis and other esterification procedures. researchgate.nethighfine.comthieme-connect.deresearchgate.net The process involves the activation of a carboxylic acid by the chloroformate. researchgate.net

The general mechanism involves the attack of the carboxylate anion on the chloroformate, leading to the formation of the mixed anhydride and elimination of chloride. wikipedia.orgresearchgate.net These mixed anhydrides are often generated in situ and used immediately due to their reactivity. researchgate.net The stability of mixed carboxylic-carbonic anhydrides can be influenced by the structure of the chloroformate and the reaction conditions, with some disproportionating to symmetrical anhydrides. nih.gov The use of a base like triethylamine (B128534) is common to facilitate the formation of the carboxylate. researchgate.net

Elucidation of Decomposition and Rearrangement Mechanisms (e.g., SNi-type Eliminations)

Alkyl chloroformates can undergo thermal decomposition to yield an alkyl chloride and carbon dioxide. wikipedia.org This decomposition is proposed to proceed through a substitution nucleophilic internal (SNi) mechanism, which is characterized by the retention of stereochemical configuration. wikipedia.orgwikipedia.orglscollege.ac.in The SNi mechanism involves the formation of an intimate ion pair, meaning a true carbocation is not fully formed, which prevents racemization. wikipedia.orglscollege.ac.in

The key steps of the SNi mechanism for the decomposition of a chloroformate are:

Formation of an intimate ion pair between the alkyl group and the chlorosulfite. wikipedia.org

The loss of a molecule of sulfur dioxide and its replacement by the chloride that was attached to the sulphite group. wikipedia.org

While specific studies on the decomposition of this compound were not found, rearrangements have been observed during the thermal decomposition of other alkyl chloroformates. rsc.org The stability of chloroformates to decomposition follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov The SNi mechanism is not common but is a known pathway for the decomposition of alkyl chloroformates and the reaction of alcohols with thionyl chloride. wikipedia.orgmasterorganicchemistry.com The addition of a base like pyridine can alter the mechanism to a standard SN2 reaction, leading to inversion of configuration. wikipedia.orgmasterorganicchemistry.com

Solvolysis Studies: Solvent Effects and Reaction Pathway Determination

Solvolysis studies of chloroformates provide significant insight into their reaction mechanisms, particularly the influence of the solvent on the reaction pathway. The extended Grunwald-Winstein equation is often used to analyze the specific rates of solvolysis and to distinguish between different mechanistic pathways, such as bimolecular addition-elimination (AN + DN) and unimolecular ionization (SN1). nih.govmdpi.com

For many aryl and alkyl chloroformates, solvolysis proceeds via a dominant addition-elimination mechanism, especially in more nucleophilic solvents. nih.govmdpi.com This pathway is characterized by the rate-determining formation of a tetrahedral intermediate. nih.gov However, in highly ionizing, non-nucleophilic solvents (like fluoroalcohols), a competing SN1-type ionization mechanism can become significant or even dominant. nih.govmdpi.com

For example, the solvolysis of phenyl chloroformate is considered a benchmark for the addition-elimination pathway, with sensitivity values to solvent nucleophilicity (l) around 1.66 and to solvent ionizing power (m) around 0.56. nih.gov In contrast, solvolysis of other chloroformates can show dual reaction channels depending on the solvent. mdpi.com The study of solvent effects is crucial for determining whether a reaction proceeds through an associative (bimolecular) or dissociative (unimolecular) mechanism. mdpi.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a crucial role in reactions involving chloroformates, enhancing both efficiency and selectivity. d-nb.info In the synthesis of α-chlorinated chloroformates from aldehydes and phosgene (B1210022), various guanidine (B92328) derivatives have been shown to be effective catalysts. google.com

In the context of nucleophilic substitution reactions, Lewis bases are effective catalysts. For instance, 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) have been used to catalyze the reaction of alcohols with phenyl chloroformate to produce haloalkanes, shifting the chemoselectivity away from the typically favored carbonate formation. d-nb.info The proposed mechanism involves the initial formation of a Vilsmeier-Haack-type intermediate from the catalyst and the chloroformate, which is a more electrophilic species. d-nb.info

In other applications, metal catalysts are employed. Cobalt-catalyzed reactions of arylzinc reagents with ethyl chloroformate have been used to synthesize symmetrical diaryl ketones. rsc.org Nickel-catalyzed multicomponent reactions involving chloroformates have also been developed for regio- and enantio-selective couplings. rsc.org Rhodium catalysts have been utilized in the enantioselective desymmetrization of meso-symmetrical substrates using chloroformates as activating agents for heteroaromatic compounds. scholaris.cadicp.ac.cn The use of solid base catalysts and ionic liquids has been explored for the esterification of phenyl chloroformate with tert-butanol (B103910) to avoid the use of phosgene.

Applications of 3,4 Xylyl Chloroformate in Advanced Organic Synthesis

Reagent for the Introduction of Protecting Groups

In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org This process, known as protection, involves introducing a "protecting group" that is stable under specific reaction conditions but can be removed later to restore the original functional group. wikipedia.orgorganic-chemistry.org Chloroformates are a well-established class of reagents for this purpose, reacting with nucleophilic groups like amines and alcohols. wikipedia.org 3,4-Xylyl chloroformate serves as an effective reagent for introducing the 3,4-xylyloxycarbonyl group, a protective shield for both nitrogen and oxygen functionalities.

The protection of amino groups is fundamental in areas like peptide synthesis and the preparation of pharmaceutical intermediates. researchgate.net Amines are nucleophilic and basic, and without protection, they can undergo undesirable side reactions. organic-chemistry.org this compound reacts readily with primary and secondary amines to form stable carbamates. wikipedia.org This transformation converts the nucleophilic amine into a non-nucleophilic amide-like group, effectively protecting it. organic-chemistry.org

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org The resulting 3,4-xylyloxycarbonyl (XylOC) protecting group is robust enough to withstand various synthetic conditions, and its removal can be accomplished under specific conditions to regenerate the amine. The stability of the carbamate (B1207046) makes it a valuable tool in multi-step synthetic strategies. researchgate.net

Table 1: General Reaction for N-Protection using this compound

Reactant 1 Reactant 2 Product Conditions
This compound Primary or Secondary Amine (R-NH₂) N-(3,4-Xylyloxycarbonyl)amine Aprotic solvent, Base (e.g., Pyridine (B92270), Triethylamine)

Similar to amines, the hydroxyl groups of alcohols are reactive and often require protection during synthesis. utsouthwestern.edu this compound is employed to protect alcohols by converting them into carbonate esters. wikipedia.orgsmolecule.com This reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the chloroformate.

This protection strategy is useful for preventing alcohols from acting as nucleophiles or acids in subsequent reaction steps. The resulting 3,4-xylyl carbonate is generally stable to a range of reagents but can be cleaved when desired to unmask the hydroxyl group.

Table 2: General Reaction for O-Protection using this compound

Reactant 1 Reactant 2 Product Conditions
This compound Alcohol (R-OH) 3,4-Xylyl Carbonate Ester Aprotic solvent, Base (e.g., Pyridine)

Building Block for Complex Molecular Architectures

Beyond its role in protection chemistry, this compound acts as a valuable building block, facilitating the construction of more elaborate molecules. Its reactivity allows for the formation of key bonds and intermediates that are essential in various synthetic pathways.

The synthesis of peptides and related amide derivatives requires the formation of amide bonds between an amino acid and an amine. nih.gov A significant challenge in this process is preventing the amino acid from reacting with itself. To achieve controlled coupling, the amino group of one amino acid is protected before its carboxyl group is reacted with the amino group of another molecule. nih.govlibretexts.org

This compound can be used for the N-protection of an amino acid. Once the 3,4-xylyloxycarbonyl (XylOC) group is installed, the carboxylic acid function can be activated and coupled with a desired amine to form an amino acid amide derivative. Subsequent removal of the XylOC group reveals the free amine of the newly formed derivative, which can be used for further elongation or functionalization.

Table 3: Synthetic Sequence for Amino Acid Amide Derivatives

Step Description Starting Material Reagent(s) Intermediate/Product
1 N-Protection Amino Acid This compound, Base N-(3,4-Xylyloxycarbonyl) Amino Acid
2 Amide Coupling N-Protected Amino Acid Amine (R'-NH₂), Coupling Agent (e.g., EDC, DCC) N-Protected Amino Acid Amide
3 Deprotection N-Protected Amino Acid Amide Specific cleavage reagents Amino Acid Amide Derivative

While not a direct conversion, this compound can be instrumental in a multi-step synthesis of carboxylic acid nitriles from carboxylic acids. Nitriles are valuable synthetic intermediates that can be hydrolyzed back to carboxylic acids or reduced to primary amines. libretexts.orgpressbooks.pub A common route to nitriles is the dehydration of primary amides.

In this context, this compound can serve as an activating agent for the initial carboxylic acid. It reacts with the carboxylic acid to form a mixed anhydride (B1165640). wikipedia.org This activated intermediate readily reacts with ammonia (B1221849) to yield a primary amide. The subsequent dehydration of this amide, often using a strong dehydrating agent, affords the final carboxylic acid nitrile.

Table 4: Proposed Pathway for Nitrile Synthesis

Step Description Starting Material Reagent(s) Intermediate/Product
1 Activation Carboxylic Acid (R-COOH) This compound, Base Mixed Anhydride
2 Amidation Mixed Anhydride Ammonia (NH₃) Primary Amide (R-CONH₂)
3 Dehydration Primary Amide Dehydrating Agent (e.g., P₂O₅, SOCl₂) Carboxylic Acid Nitrile (R-CN)

Research has demonstrated that chloroformates can serve as direct precursors to aldehydes. google.com A patented process describes the decomposition of a chloroformate, such as this compound, into an aldehyde, carbon monoxide, and hydrogen chloride. google.com This transformation is typically achieved by heating the chloroformate in a liquid reaction medium containing a Group VIII noble metal catalyst, such as a palladium complex. google.com

This method provides a pathway to synthesize aldehydes from alcohols, via the corresponding chloroformate. google.com The alcohol is first treated with phosgene (B1210022) to generate the chloroformate, which is then catalytically decomposed to the target aldehyde. google.com This application positions this compound as a key intermediate in the conversion of 3,4-dimethylphenol (B119073) to a corresponding aldehyde precursor.

Table 5: Conversion of Chloroformate to Aldehyde

Precursor Catalyst Product Temperature
This compound Group VIII Noble Metal Complex (e.g., PdCl₂(PPh₃)₂) Aldehyde, CO, HCl 75°C to 400°C google.com

Activation in Asymmetric Hydrogenation of Heteroaromatic Substrates (e.g., Quinolines and Isoquinolines)

The asymmetric hydrogenation of heteroaromatic compounds, such as quinolines and isoquinolines, presents a significant challenge in synthetic chemistry due to the high resonance stability of the aromatic rings and potential catalyst poisoning by nitrogen atoms. organic-chemistry.org A novel strategy to overcome these hurdles involves the activation of the substrate with a chloroformate, such as this compound. This activation is a key step in facilitating the subsequent enantioselective hydrogenation. wikipedia.org

The activation process involves the reaction of the nitrogen atom in the quinoline (B57606) or isoquinoline (B145761) ring with the chloroformate. This reaction forms a quinolinium or isoquinolinium salt, which has several important consequences. Firstly, the aromaticity of the heteroaromatic ring is partially disrupted in the resulting salt, which lowers the activation energy required for hydrogenation. wikipedia.org Secondly, the bonding of the activating group to the nitrogen atom can prevent it from coordinating to and poisoning the metal catalyst used in the hydrogenation step. wikipedia.org Finally, the attached carbamate group may play a role in coordinating the substrate to the catalyst, thereby influencing the stereochemical outcome of the reaction and enhancing enantioselectivity. wikipedia.org

Research in this area has demonstrated the effectiveness of this activation strategy. For instance, various chloroformates have been successfully employed to activate quinoline and isoquinoline derivatives for iridium-catalyzed asymmetric hydrogenation. While specific data for this compound is not extensively documented in readily available literature, the principle remains the same across different chloroformate esters. The general reaction scheme involves the in-situ formation of the activated substrate followed by hydrogenation under a hydrogen atmosphere using a chiral iridium catalyst.

To illustrate the effectiveness of this methodology, the following table presents data from the asymmetric hydrogenation of activated quinoline and isoquinoline derivatives using various chloroformates as activating agents.

Table 1: Asymmetric Hydrogenation of Activated Quinolines and Isoquinolines

EntrySubstrateActivating ReagentCatalyst SystemProductConversion (%)ee (%)
12-MethylquinolineBenzyl (B1604629) chloroformate[{Ir(COD)Cl}₂]/(S)-SEGPHOS/Li₂CO₃N-Benzyloxycarbonyl-2-methyl-1,2,3,4-tetrahydroquinoline>9990
2QuinaldineEthyl chloroformate[{Ir(COD)Cl}₂]/(R)-MeO-BIPHEP/I₂N-Ethoxycarbonyl-2-methyl-1,2,3,4-tetrahydroquinoline9885
31-MethylisoquinolineBenzyl chloroformate[{Ir(COD)Cl}₂]/(S)-SEGPHOS/Li₂CO₃/LiBF₄N-Benzyloxycarbonyl-1-methyl-1,2,3,4-tetrahydroisoquinoline8776
4IsoquinolineMethyl chloroformate[{Ir(COD)Cl}₂]/(S)-SEGPHOS/Li₂CO₃/LiBF₄N-Methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline>9980

Data sourced from studies on the asymmetric hydrogenation of activated heteroaromatics.

Cross-Coupling Strategies Employing this compound (e.g., Organocopper Reagents)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound can serve as an electrophilic partner in such reactions, particularly with organocopper reagents. This strategy provides a versatile and efficient route for the synthesis of esters.

The reaction involves the coupling of an organocopper reagent, typically derived from a Grignard reagent and a copper(I) salt, with a chloroformate. organic-chemistry.org This methodology is highly chemoselective, with the reaction occurring specifically at the chloroformate's carbonyl-chloride bond. organic-chemistry.org The use of organocopper reagents is advantageous as they are generally less reactive and more selective than their Grignard or organolithium counterparts, minimizing side reactions.

While the direct application of this compound is not explicitly detailed in all seminal reports, the successful use of other aryl and alkyl chloroformates, such as phenyl chloroformate and ethyl chloroformate, demonstrates the broad applicability of this synthetic strategy. organic-chemistry.org The reaction proceeds under mild conditions and offers high yields for a wide range of substrates, including both aliphatic and aromatic organocopper reagents. This method is particularly useful for synthesizing esters that may be difficult to prepare through traditional esterification methods.

The general procedure involves the preparation of the organocopper reagent from the corresponding Grignard reagent and cuprous bromide, often with the addition of lithium bromide. This reagent is then reacted with the chloroformate to yield the desired ester.

The following table illustrates the scope of this cross-coupling reaction using various Grignard reagents and a representative chloroformate.

Table 2: Synthesis of Esters via Cross-Coupling of Grignard Reagents and Chloroformates

EntryGrignard ReagentChloroformateProductYield (%)
1Phenylmagnesium bromideEthyl chloroformateEthyl benzoate95
24-Methoxyphenylmagnesium bromideEthyl chloroformateEthyl 4-methoxybenzoate98
32-Methylphenylmagnesium bromideEthyl chloroformateEthyl 2-methylbenzoate92
4n-Butylmagnesium chloridePhenyl chloroformatePhenyl pentanoate85

Data adapted from research on the synthesis of esters from Grignard reagents and chloroformates. organic-chemistry.org

Integration of 3,4 Xylyl Chloroformate in Polymer Science and Materials Chemistry

Monomer Design for Polycarbonate Synthesis (e.g., Utilizing Bis(chloroformate) Analogs)

Polycarbonates are a class of thermoplastics characterized by carbonate groups (-O-(C=O)-O-) in their polymer backbone. The industrial synthesis of these materials traditionally involves the reaction of a bisphenol with phosgene (B1210022) or the transesterification of a bisphenol with a diaryl carbonate like diphenyl carbonate. uwb.edu.pl An alternative and highly effective method is the interfacial polycondensation reaction between a bisphenol and a bis(chloroformate). researchgate.netscispace.com In this approach, the bis(chloroformate) acts as an activated monomer that readily reacts with the hydroxyl groups of the bisphenol to form the carbonate linkage.

While Bisphenol A (BPA) is the most common diol used in polycarbonate production, significant research has been dedicated to creating novel polycarbonates from different bisphenols to achieve enhanced thermal stability, optical properties, or biocompatibility. uwb.edu.plnih.gov Substituted phenols, such as various xylenol isomers, are explored as components for these specialty polymers. google.comgoogle.com

In this context, a bisphenol analog derived from 3,4-xylenol could be synthesized and subsequently converted into a bis(chloroformate) monomer. For instance, the condensation of 3,4-xylenol with an aldehyde or ketone can produce a bisphenol structure, such as 6,6'-(phenylmethylene)bis(3,4-dimethylphenol). academie-sciences.fr The reaction of this specialized bisphenol with phosgene would yield the corresponding bis(chloroformate), a direct monomer for polycarbonate synthesis. The incorporation of the 3,4-dimethylphenyl units into the polymer backbone is intended to modify properties such as solubility, glass transition temperature, and resistance to degradation.

Below is a table of representative bis(chloroformate) monomers used in or designed for polycarbonate synthesis, illustrating the structural diversity achievable.

Monomer NameChemical StructurePrecursor Bisphenol
Bisphenol A bis(chloroformate)(ClCO₂C₆H₄)₂C(CH₃)₂Bisphenol A
Bisphenol Z bis(chloroformate)(ClCO₂C₆H₄)₂C₆H₁₀Bisphenol Z
6,6'-Methylenebis(3,4-xylyl) bis(chloroformate)A bis(chloroformate) derived from the condensation product of 3,4-xylenol and formaldehyde.Bisphenol analog of 3,4-xylenol

Precursor in Polyurethane Chemistry

Polyurethanes are polymers defined by the presence of urethane (B1682113) (or carbamate) linkages (-NH-(C=O)-O-) in their main chain. The dominant industrial manufacturing route involves the addition reaction of diisocyanates with polyols. However, due to the toxicity of phosgene (used to make isocyanates) and the isocyanates themselves, significant research has focused on non-isocyanate routes. gatech.edu

One of the primary non-isocyanate methods for polyurethane synthesis is the condensation polymerization of a bis(chloroformate) with a diamine. scispace.comgatech.edu This reaction proceeds readily, forming the characteristic urethane bond and eliminating hydrogen chloride. In this synthetic strategy, 3,4-xylyl chloroformate serves as a model precursor for the urethane linkage. Its reaction with a primary or secondary amine yields a 3,4-xylyl carbamate (B1207046), demonstrating the fundamental bond-forming reaction for this class of polyurethanes. nih.govontosight.ai For example, the reaction of this compound with methylamine (B109427) produces 3,4-xylyl N-methylcarbamate. nih.govgoogle.com

To build a polymer, a difunctional chloroformate (a bis(chloroformate)) is reacted with a diamine. The resulting poly(urethane-carbonate)s or polyurethanes combine the properties derived from both the diamine and the diol from which the bis(chloroformate) was made. The use of a bis(chloroformate) derived from a 3,4-xylenol-based bisphenol would introduce the rigid, aromatic xylyl structure into the polyurethane backbone, influencing its thermal and mechanical properties.

The following table illustrates the formation of the urethane linkage from various chloroformate and amine precursors.

Chloroformate PrecursorAmine PrecursorResulting Linkage/Compound
This compoundMethylamine3,4-Xylyl N-methylcarbamate
Ethyl ChloroformateEthylenediaminePolyurethane segment
1,4:3,6-Dianhydro-D-sorbitol bis(chloroformate)TetramethylenediaminePolyurethane researchgate.net

Functionalization and Modification of Polymeric Materials

Chemical modification of pre-existing polymers is a powerful strategy to create new materials with tailored properties without synthesizing a new polymer from scratch. kuraray.com This approach allows for the introduction of specific functional groups onto a polymer's surface or throughout its bulk, altering characteristics like hydrophilicity, thermal stability, or biological interaction. umich.eduresearchgate.net

This compound is a highly suitable reagent for the functionalization of polymers that possess nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) functions. nih.gov The high reactivity of the chloroformate group allows for efficient covalent attachment of the 3,4-xylyl moiety onto the polymer backbone under relatively mild conditions.

For instance, a polymer with pendant hydroxyl groups, such as poly(vinyl alcohol) or a hydroxyl-functionalized polyacrylate, can be modified by reaction with this compound in the presence of a base. rsc.orgrsc.org This reaction results in the formation of a carbonate ester linkage, grafting the 3,4-dimethylphenyl group onto the polymer as a side chain. Similarly, polymers containing primary or secondary amine groups, such as poly(ethylene imine) or amine-terminated poly(ethylene glycol), can be functionalized to form stable carbamate linkages. nih.gov

This modification can be used to:

Increase hydrophobicity: The aromatic and hydrocarbon nature of the xylyl group can render the surface of a hydrophilic polymer more hydrophobic.

Enhance Thermal Stability: The introduction of rigid aromatic rings can increase the glass transition temperature (Tg) of the polymer.

Introduce Aromatic Functionality: The attached xylyl groups can participate in π-π stacking interactions, potentially influencing the material's mechanical or self-assembly properties.

The table below provides examples of how polymers with specific functional groups can be modified using this compound.

Original Polymer & Functional GroupReagentResulting Modified Polymer Structure
Poly(vinyl alcohol) with -OH groupThis compoundPoly(vinyl alcohol) backbone with pendant 3,4-xylyl carbonate groups
Poly(ethylene imine) with -NH- groupThis compoundPoly(ethylene imine) backbone with pendant N-(3,4-xylylcarbonyl) groups
Hydroxyl-terminated Polystyrene with -OHThis compoundPolystyrene chain end-capped with a 3,4-xylyl carbonate group

Analytical Methodologies and Characterization of 3,4 Xylyl Chloroformate and Its Derivatives

Role as a Derivatization Agent in Advanced Chromatography

Derivatization is a critical step in the analysis of many biological and chemical compounds that are otherwise not volatile enough for gas chromatography. mdpi.com Chloroformate reagents, including by extension 3,4-xylyl chloroformate, are effective for this purpose because they react with active hydrogen atoms in polar functional groups. researchgate.net This process replaces polar groups with less polar, more stable moieties, which improves chromatographic separation and detection. researchgate.netsigmaaldrich.com A key advantage of chloroformate-based derivatization is that the reaction can often be performed quickly in an aqueous medium, simplifying sample preparation. researchgate.netmdpi.com

In the field of metabolomics, GC-MS is a powerful technique for the comprehensive analysis of endogenous metabolites in biological samples. mdpi.comnih.gov However, many metabolites such as amino acids, organic acids, and sugars are non-volatile and require derivatization prior to GC-MS analysis. mdpi.comnih.gov Alkyl chloroformates, such as ethyl chloroformate and heptafluorobutyl chloroformate, have been successfully used to create volatile derivatives of a wide range of metabolites for GC-MS profiling. nih.govnih.gov

The derivatization reaction with a chloroformate like this compound would convert amino acids, fatty acids, and other protic metabolites into their corresponding N-xylyloxycarbonyl or O-xylyloxycarbonyl derivatives. This process allows for the simultaneous analysis of diverse metabolite classes in a single chromatographic run. nih.gov Studies using ethyl chloroformate have demonstrated excellent method validation, with high correlation coefficients (>0.9900), good repeatability (RSD <10%), and acceptable mean recovery (70% to 120%) for numerous metabolites in serum. nih.govresearchgate.net This approach has been successfully applied to differentiate the metabolic profiles of uremic patients from healthy subjects, highlighting its utility in clinical research. nih.govresearchgate.net

Table 1: Performance Metrics for Chloroformate-Based GC-MS Metabolite Profiling

ParameterTypical Value/RangeReference
Correlation Coefficient (r)> 0.9900 nih.gov
Limit of Detection (LOD)125 - 300 pg on-column nih.gov
Method Repeatability (RSD)< 10% nih.govresearchgate.net
Mean Recovery70% - 120% nih.govresearchgate.net

Compound-Specific Stable Isotope Analysis (CSIA) of amino acids is a sophisticated technique used in ecological and physiological studies to trace the flow of nutrients and energy through food webs. mdpi.comvliz.be This method requires the derivatization of amino acids to make them volatile for analysis by Gas Chromatography/Combustion/Isotope-Ratio Mass Spectrometry (GC/C/IRMS). nih.govresearchgate.net

Methyl chloroformate has been established as a rapid and effective derivatizing agent for this purpose. nih.govresearchgate.net The derivatization converts amino acids into their methoxycarbonyl derivatives in a single, swift step. mdpi.com This procedure significantly reduces sample preparation time compared to other methods. nih.gov An important consideration is that the derivatizing agent adds carbon atoms to the analyte molecule, and this must be mathematically corrected to determine the true isotopic signature of the original amino acid. mdpi.com The use of this compound in AA-CSIA would be expected to offer similar benefits of rapid reaction, though the larger size of the xylyl group might influence chromatographic retention times and would necessitate a different correction factor for the added carbon. The precision of δ13C and δ15N value measurements using chloroformate derivatives is high, with an average measurement precision of less than 1‰, which is comparable to more established, time-consuming methods. nih.govresearchgate.net

This compound is expected to follow the well-established reaction mechanisms of other chloroformates for derivatizing carboxylic acids, amines, and phenols. mdpi.com These reactions are typically performed in a biphasic system (aqueous/organic) or directly in an aqueous medium. mdpi.commdpi.com The protocol generally involves making the aqueous sample alkaline (pH 9-10) and adding a catalyst, commonly pyridine (B92270), along with the chloroformate reagent dissolved in an organic solvent like hexane or chloroform (B151607). mdpi.comresearchgate.net

Phenols and Carboxylic Acids: The reaction converts phenolic hydroxyl groups into xylyloxycarbonyl derivatives and carboxyl groups into mixed anhydrides that subsequently react with an alcohol (like ethanol, if present) to form esters. mdpi.comresearchgate.net This one-pot extraction and derivatization is very fast, often completing at room temperature. mdpi.com

Amines: Primary and secondary amines react with chloroformates to form stable carbamates. This reaction is also rapid and proceeds under mild aqueous conditions. researchgate.net

The resulting non-polar derivatives are extracted into the organic layer, which is then concentrated and injected into the GC-MS system.

Table 2: Typical Protocol for Derivatization with Alkyl Chloroformates

StepReagent/ConditionPurposeReference
1. pH AdjustmentSodium Bicarbonate or NaOH (to pH 9-10)Deprotonate functional groups to facilitate reaction mdpi.comresearchgate.net
2. Catalyst AdditionPyridineCatalyze the acylation reaction mdpi.commdpi.com
3. DerivatizationChloroformate reagent in an organic solvent (e.g., hexane)Introduce the derivatizing group mdpi.com
4. ExtractionOrganic Solvent (e.g., hexane, chloroform)Extract the non-polar derivatives from the aqueous phase mdpi.com
5. AnalysisGC-MSSeparate and identify the derivatized analytes mdpi.comresearchgate.net

Advanced Spectroscopic Characterization Techniques

FT-IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. When this compound reacts with an analyte, new functional groups (esters or carbamates) are formed, which give rise to characteristic absorption bands in the IR spectrum.

The key vibrational band to monitor would be the carbonyl (C=O) stretch. In the parent this compound molecule, the C=O stretch of the chloroformate group is expected at a high frequency. Upon derivatization of a phenol (B47542) or carboxylic acid to form a carbonate or ester, a strong C=O stretching band would appear, typically in the range of 1760-1780 cm⁻¹. For a carbamate (B1207046) derivative formed from an amine, this band would be observed in the 1700-1740 cm⁻¹ region. The disappearance of the broad O-H band from a carboxylic acid or phenol, or the N-H bands from an amine, would also confirm a successful reaction.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of atoms in a molecule. Both ¹H NMR and ¹³C NMR would be used to confirm the structure of a this compound derivative.

In a ¹H NMR spectrum, the formation of the derivative would be confirmed by the appearance of signals corresponding to the protons on the 3,4-xylyl group. This includes:

Two methyl (–CH₃) singlets.

A distinct pattern of aromatic protons on the benzene (B151609) ring.

Furthermore, the chemical shift of protons on the analyte molecule adjacent to the reaction site would change. For example, the α-proton of a derivatized amino acid would experience a downfield shift.

In a ¹³C NMR spectrum, the most indicative signal would be that of the new carbonyl carbon in the ester or carbamate linkage, typically appearing in the 150-170 ppm range. The distinct signals for the aromatic and methyl carbons of the xylyl group would also be present, providing unequivocal evidence of the derivative's structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous determination of the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This level of precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental makeup. For this compound, HRMS is critical in confirming its molecular formula, C₉H₉ClO₂.

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of each element in its formula (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculation yields a highly precise value that can be compared against the experimentally measured mass. Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can achieve mass accuracies within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

The process involves ionizing the this compound molecule, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then measuring the m/z of the resulting molecular ion. The extremely high resolving power of these instruments allows for the separation of ions with very similar masses, which is crucial for the analysis of complex mixtures or for distinguishing between isobaric interferences.

In the context of studying this compound and its derivatives, HRMS serves not only to confirm the identity of the parent compound but also to elucidate the structures of its reaction products. For instance, when this compound is reacted with an amine, it forms a carbamate derivative. HRMS can be used to verify the molecular formula of this new, larger molecule, thereby confirming the success of the derivatization reaction.

The table below illustrates the type of data obtained from an HRMS analysis for the molecular formula determination of this compound and a representative derivative, 3,4-dimethylphenyl ethylcarbamate. The mass error, expressed in ppm, is a critical parameter indicating the deviation of the measured mass from the theoretical mass; a smaller value signifies higher confidence in the assigned molecular formula.

Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed m/z [M+H]⁺Mass Error (ppm)
This compoundC₉H₉ClO₂184.0291185.0364< 5
3,4-Dimethylphenyl ethylcarbamateC₁₁H₁₅NO₂193.1103194.1176< 5

Theoretical and Computational Chemistry Studies of 3,4 Xylyl Chloroformate

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,4-Xylyl chloroformate, and how can side reactions be minimized?

  • Methodological Answer : this compound is synthesized via reaction of 3,4-dimethylphenol with phosgene (COCl₂) under alkaline conditions (e.g., pyridine or triethylamine). The reaction temperature must be maintained at 0–5°C to suppress decomposition of the chloroformate product. Continuous flow reactors are recommended for industrial-scale synthesis to enhance yield and reduce hazardous intermediates . Side reactions, such as hydrolysis or dimerization, are mitigated by rigorous exclusion of moisture and using inert atmospheres (e.g., nitrogen) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent reaction with atmospheric moisture, which generates hydrogen chloride gas .
  • Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid contact with strong acids, bases, or oxidizers to prevent violent reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal in designated hazardous waste containers .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl carbon at ~150 ppm).
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺ for C₉H₈Cl₂O₂ at m/z 229.99).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% required for synthetic applications) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in this compound-mediated acylations?

  • Methodological Answer : Regioselectivity in nucleophilic acylations (e.g., with amines or alcohols) is influenced by:

  • Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) favor slower, more selective reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation while reducing side reactions like hydrolysis.
  • Temperature : Reactions at –20°C improve selectivity for sterically hindered nucleophiles. Kinetic studies using in-situ IR or Raman spectroscopy can monitor intermediate formation .

Q. What computational models explain the reactivity of this compound compared to other aryl chloroformates?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-donating methyl groups on the aromatic ring lower the electrophilicity of the carbonyl carbon, reducing reactivity toward weak nucleophiles. In contrast, chloro-substituted analogs (e.g., 4-Chloro-3,5-dimethylphenyl chloroformate) exhibit higher reactivity due to inductive effects. Comparative Hammett σ⁺ values correlate with experimental reaction rates .

Q. How can contradictory literature data on the hydrolysis kinetics of this compound be resolved?

  • Methodological Answer : Discrepancies in hydrolysis rates (e.g., pH-dependent vs. solvent-dependent studies) arise from:

  • Experimental Design : Buffer composition (e.g., phosphate vs. carbonate) can alter ionic strength, affecting rate constants.
  • Analytical Methods : Use stopped-flow UV-Vis spectroscopy for real-time monitoring (t½ < 1 sec at pH > 10).
  • Standardization : Validate kinetic data against reference compounds (e.g., benzyl chloroformate, t½ = 30 sec at pH 9) .

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